molecular formula C12H24O5 B15342742 3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate CAS No. 21897-55-2

3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate

Cat. No.: B15342742
CAS No.: 21897-55-2
M. Wt: 248.32 g/mol
InChI Key: PBHMHFVAFKKQIA-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate, also known as heptanoic acid 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester, is an organic compound with the molecular formula C12H24O5 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a heptanoate ester linked to a 3-hydroxy-2,2-bis(hydroxymethyl)propyl group, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate typically involves the esterification of heptanoic acid with 3-hydroxy-2,2-bis(hydroxymethyl)propanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to promote the formation of the ester bond, followed by purification through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(hydroxymethyl)propanoic acid: Similar in structure but with a carboxylic acid group instead of an ester.

    3-Hydroxy-2,2-bis(hydroxymethyl)propyl pentanoate: Similar ester but with a shorter carbon chain.

    2,2-Bis(hydroxymethyl)propyl acetate: Similar structure but with an acetate ester.

Uniqueness

3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate is unique due to its specific ester linkage and the presence of multiple hydroxyl groups, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O5/c1-2-3-4-5-6-11(16)17-10-12(7-13,8-14)9-15/h13-15H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHMHFVAFKKQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCC(CO)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176299
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21897-55-2
Record name Heptanoic acid, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21897-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythrityl monoheptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021897552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2,2-bis(hydroxymethyl)propyl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.569
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PENTAERYTHRITYL MONOHEPTANOATE
Source FDA Global Substance Registration System (GSRS)
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